2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine hydrochloride
Overview
Description
2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C11H12Cl2N2S It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring. This can be achieved by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Substitution Reaction: The resulting thiazole derivative is then subjected to a substitution reaction with 2-bromoethanamine hydrochloride to introduce the ethanamine group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceutical compounds due to its potential biological activities.
Biological Research: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of other chemical compounds and as an intermediate in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-(2-Chlorophenyl)thiazol-4-yl)methanamine hydrochloride
- 2-(4-Chlorophenyl)-1,3-thiazol-4-ylmethanamine hydrochloride
- 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
Uniqueness
2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S.ClH/c12-9-3-1-8(2-4-9)11-14-10(5-6-13)7-15-11;/h1-4,7H,5-6,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOIEICHKUIVPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718812 | |
Record name | 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-55-2 | |
Record name | 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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